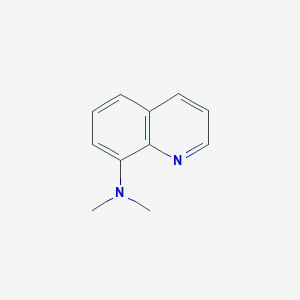

N,N-dimethylquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(2)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGVGTIWOIJXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876344 | |

| Record name | 8-DIMETHYLAMINOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29526-42-9 | |

| Record name | 8-DIMETHYLAMINOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethylquinolin 8 Amine and Its Functionalized Analogues

Transition Metal-Catalyzed Annulation Routes

Transition metal catalysis provides powerful and versatile pathways for the construction of complex heterocyclic systems like quinolines from simpler, readily available starting materials. ias.ac.in These methods often proceed through cascade reactions, enabling the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single pot, which is both atom- and step-economical. ias.ac.inrsc.org

Copper catalysis has emerged as a robust tool for quinoline (B57606) synthesis. One notable strategy is the copper(I)-catalyzed benzannulation reaction. A method has been reported for synthesizing functionalized N,N-dimethylquinolin-8-amine from bromo-(hetero)aryl ketones, terminal alkynes, and N,N-dimethylformamide (DMF) in the presence of a copper(I) iodide (CuI) catalyst under basic conditions in water. mdpi.com This reaction proceeds through a cascade of alkyne insertion, cyclization, and aromatization to build the quinoline framework while regioselectively incorporating the dimethylamino group. mdpi.com

In a broader context, copper(II)-catalyzed cascade annulations of anilines with two molecules of alkyne esters have been developed to produce 2,4-disubstituted quinolines with high regioselectivity. rsc.orgrsc.org The optimization of such a reaction highlights the critical role of the catalyst and additives. For instance, the reaction between aniline (B41778) and dimethyl acetylenedicarboxylate (B1228247) was significantly improved by the addition of triflic acid (TfOH). rsc.org

Table 1: Optimization of Copper-Catalyzed Quinoline Synthesis rsc.org Reaction of aniline (1.0 mmol) with dimethyl acetylenedicarboxylate (2.2 mmol) catalyzed by Cu(OTf)₂ (5 mol%) in CH₃CN at 120 °C.

| Entry | Additive (10 mol%) | Yield (%) |

|---|---|---|

| 1 | None | 42 |

| 2 | TfOH | 78 |

| 3 | TFA | 65 |

| 4 | Tf₂O | 21 |

These copper-catalyzed methods demonstrate high functional group tolerance and provide an efficient route to polysubstituted quinolines from simple precursors. rsc.orgrsc.org

Main group metals, particularly tin and indium, have been successfully employed as catalysts for the intramolecular cyclization of N-propargyl aniline derivatives to form quinolin-8-amines. rsc.orgresearchgate.net These reactions provide a direct route to the valuable quinolin-8-amine core structure. The methodology uses mono-propargylated aromatic ortho-diamines as substrates, which undergo formal hydroamination or hydroarylation catalyzed by either stannous chloride (SnCl₂) or indium(III) chloride (InCl₃) under aerobic conditions in 2-propanol. rsc.orgresearchgate.net

A significant advantage of this approach is its adaptability into a one-pot synthesis starting from ortho-nitro N-propargyl anilines. In this variation, stoichiometric amounts of SnCl₂·2H₂O or indium powder are used to first reduce the nitro group to an amine, which then undergoes the catalytic cyclization in the same vessel. rsc.org The choice of catalyst and the substitution pattern on the alkyne are crucial in determining the final product structure. rsc.orgresearchgate.net

For example, subjecting an N-propargylated ortho-diamine with a terminal alkyne to SnCl₂ catalysis leads to a pyrazine (B50134) derivative (quinoxaline), whereas using InCl₃ with a substrate bearing an internal alkyne (e.g., a p-tolyl group) selectively yields the corresponding 4-p-tolylquinolin-8-amine. rsc.org This demonstrates a clear substituent-dependent regioselectivity. rsc.orgresearchgate.net

Table 2: Metal- and Substituent-Dependent Cyclization of N-Propargyl Anilines rsc.org

| Substrate | Catalyst (25 mol%) | Reaction Time (h) | Product Type | Yield (%) |

|---|---|---|---|---|

| N-propargyl-o-phenylenediamine (terminal alkyne) | SnCl₂·2H₂O | 24 | Quinoxaline (B1680401) | 91 |

| N-(3-p-tolylprop-2-ynyl)benzene-1,2-diamine (internal alkyne) | InCl₃ | 36 | Quinolin-8-amine | 89 |

The tin- and indium-mediated cyclizations of mono-propargylated aromatic ortho-diamines are notable for their distinct regioselective pathways, representing primary examples of main group metal-catalyzed 6-exo-dig and 6-endo-dig annulations. rsc.orgresearchgate.net

The 6-exo-dig cyclization is observed when using stannous chloride (SnCl₂) with substrates containing a terminal alkyne . In this pathway, the ortho-amino group attacks the internal carbon of the alkyne (the β-carbon), leading to a six-membered ring via an exocyclic C-N bond formation. This formal hydroamination ultimately yields a methylquinoxaline product. rsc.orgresearchgate.net

Conversely, the 6-endo-dig pathway is favored when using indium(III) chloride (InCl₃) with substrates bearing an internal alkyne . Here, the cyclization proceeds via an electrophilic aromatic substitution (hydroarylation), where the activated alkyne is attacked by the benzene (B151609) ring. This endocyclic bond formation results in the quinoline-8-amine scaffold. rsc.orgresearchgate.net This substituent-dependent regioselectivity allows for the controlled synthesis of either quinoxaline or quinolin-8-amine isomers from structurally similar precursors. rsc.org

Tin and Indium-Mediated Cyclizations for Quinolin-8-amine Scaffolds

Nucleophilic Substitution Strategies for Quinoline-Amine Derivatives

An alternative to constructing the quinoline ring from acyclic precursors is the functionalization of a pre-formed quinoline scaffold. Nucleophilic substitution reactions are a cornerstone of this approach, typically involving the displacement of a leaving group (like a halogen) or, in more advanced methods, the direct functionalization of a C-H bond. researchgate.net These methods are particularly useful for introducing the N,N-dimethylamino group onto a quinoline core.

The choice of solvent is critical in nucleophilic substitution and cross-coupling reactions, as it can significantly influence reaction rates, yields, and even selectivity by affecting reactant solubility, catalyst stability, and the transition state energy. The optimization of solvent systems is therefore a routine but essential step in developing robust synthetic protocols.

In a palladium-catalyzed synthesis of dihydroquinolines via sequential amination and cyclization, a variety of solvents were screened. nih.gov Acetonitrile was found to provide a higher yield compared to other polar solvents like 1,4-dioxane, DMF, and DMSO, while no product formation was observed in nonpolar toluene (B28343) or protic ethanol. nih.gov This suggests that a polar aprotic solvent capable of stabilizing charged intermediates in the catalytic cycle is optimal for this transformation.

Table 3: Effect of Solvent on Palladium-Catalyzed Dihydroquinoline Synthesis nih.gov

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Acetonitrile (CH₃CN) | 85 |

| 2 | 1,4-Dioxane | 65 |

| 3 | DMF | 55 |

| 4 | DMSO | 50 |

| 5 | Toluene | 0 |

| 6 | Ethanol | 0 |

Similarly, in a copper-catalyzed C-H functionalization of quinoline derivatives, DMSO was identified as the optimal solvent after screening several alternatives, highlighting its role in promoting the desired reactivity. acs.org

The base is another crucial parameter in amination reactions, as it can act as a nucleophile activator, a proton scavenger, or a ligand on the metal catalyst. The nature and strength of the base can profoundly impact the reaction's efficiency.

During the optimization of a deoxygenative C2-heteroarylation of quinoline N-oxides, various inorganic and organic bases were tested. beilstein-journals.org It was found that cesium carbonate (Cs₂CO₃) provided a superior yield compared to other bases like potassium carbonate (K₂CO₃) and the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), while the reaction failed in the absence of a base. beilstein-journals.org

Table 4: Optimization of Base for C2-Heteroarylation of Quinoline N-oxide beilstein-journals.org

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | Cs₂CO₃ | 95 |

| 2 | K₂CO₃ | 82 |

| 3 | DBU | 45 |

| 4 | No Base | 0 |

In the previously mentioned palladium-catalyzed synthesis of dihydroquinolines, an inorganic base, potassium carbonate (K₂CO₃), was found to be more effective than other inorganic bases like Cs₂CO₃ and Na₂CO₃, as well as organic amine bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). nih.gov This systematic optimization of both solvent and base is fundamental to developing efficient and high-yielding synthetic routes for quinoline-amine derivatives.

Optimization of Solvent Systems for Reactivity

Directed Functionalization and Derivatization Approaches

The strategic functionalization of the quinoline scaffold is a cornerstone of modern synthetic chemistry, enabling the development of novel compounds with tailored properties. For this compound and its analogues, directed functionalization methodologies are pivotal for introducing specific chemical moieties at desired positions. These approaches often leverage the inherent coordinating ability of the 8-aminoquinoline (B160924) nitrogen to direct metal catalysts, thereby achieving high regioselectivity in C-H bond activation and cross-coupling reactions.

Palladium-Catalyzed C-N Cross-Coupling for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds, enabling the N-arylation of amines with aryl halides. ias.ac.innih.govacs.org This reaction is particularly significant for modifying compounds like this compound, providing a direct route to more complex, functionalized analogues. The process has become a preferred alternative to traditional methods like nucleophilic aromatic substitution or Ullmann coupling due to its broader substrate scope and milder reaction conditions. ias.ac.inacs.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. uwindsor.ca The ligand plays a crucial role by stabilizing the palladium catalyst, increasing electron density at the metal center to promote oxidative addition, and providing steric bulk to facilitate the final reductive elimination step that forms the desired product. uwindsor.ca For the N-arylation of primary alkylamines, a key challenge is preventing the formation of undesired tertiary anilines from double arylation. acs.org The development of specialized, sterically hindered phosphine ligands has been instrumental in overcoming this challenge and expanding the reaction's applicability. ias.ac.inmit.edu

A general protocol for the N-arylation of 8-aminoquinoline derivatives involves the coupling of an 8-aminoquinoline with an aryl halide in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand. ias.ac.inarkat-usa.org The reaction is typically performed in a suitable solvent like toluene under an inert atmosphere, with a base such as sodium tert-butoxide to facilitate the deprotonation of the amine. ias.ac.inuwindsor.ca Microwave irradiation has also been employed to improve reaction times and yields. arkat-usa.orgresearchgate.net

Table 1: Key Components in Palladium-Catalyzed N-Arylation of Amines

| Component | Function | Common Examples |

| Palladium Precursor | Catalytic metal center | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, promotes key reaction steps | BINAP, Johnphos, RuPhos, BrettPhos ias.ac.inmit.eduarkat-usa.org |

| Base | Deprotonates the amine nucleophile | NaOt-Bu, K₂CO₃, Cs₂CO₃ ias.ac.inuwindsor.ca |

| Aryl Halide/Pseudohalide | Aryl source | Aryl bromides, chlorides, triflates nih.gov |

| Solvent | Reaction medium | Toluene, Dioxane ias.ac.in |

This methodology provides a robust pathway to synthesize a wide array of N-aryl-8-aminoquinolines, which are valuable as advanced intermediates, chemosensors, and ligands in coordination chemistry. arkat-usa.org

Remote C-H Functionalization of N-Alkyl-8-aminoquinolines

Remote C-H functionalization represents a significant advance in synthetic efficiency, allowing for the modification of C-H bonds that are not in close proximity to a directing group. nih.govnih.gov In the context of N-alkyl-8-aminoquinolines, the aminoquinoline moiety acts as a bidentate directing group, enabling metal catalysts to selectively functionalize the C5 or C7 positions of the quinoline ring. core.ac.uk

The nitration of 8-aminoquinolines can be achieved with high regioselectivity using cobalt catalysis. core.ac.ukshu.ac.uk A practical and mild protocol utilizes inexpensive cobalt(II) nitrate (B79036) hexahydrate [Co(NO₃)₂·6H₂O] as the catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source. core.ac.ukshu.ac.ukresearchgate.net This method facilitates the preparation of 5- and 7-nitro-8-aminoquinolines at room temperature. core.ac.uk

Initial mechanistic proposals suggested a Single Electron Transfer (SET) pathway, similar to analogous copper-catalyzed reactions. core.ac.uk However, further computational and experimental studies on related 8-aminoquinolinamide systems revealed a more complex mechanism. nih.gov It is now understood that the reaction can operate through a high-spin induced remote radical coupling. In this pathway, a high-spin Co(II) species is generated, which has significant radical character delocalized onto the C5 and C7 positions of the quinoline ring. This radical intermediate then reacts with nitrogen dioxide (NO₂), which is formed from the in-situ decomposition of TBN, to yield the nitrated product. nih.gov

This cobalt-catalyzed nitration provides a valuable tool for late-stage functionalization, offering a facile route to nitro-substituted 8-aminoquinoline derivatives which are important building blocks in medicinal chemistry. core.ac.ukresearchgate.net

Table 2: Cobalt-Catalyzed Remote Nitration of an 8-Aminoquinoline Derivative

| Substrate | Catalyst | Nitro Source | Solvent | Product(s) |

| N-Pivaloyl-8-aminoquinoline | Co(NO₃)₂·6H₂O | tert-butyl nitrite (TBN) | Dichloroethane (DCE) | 5-nitro and 7-nitro derivatives |

Data synthesized from descriptions in referenced articles. core.ac.ukresearchgate.net

The introduction of sulfonyl groups onto the quinoline core can be accomplished via ruthenium-catalyzed remote C-H functionalization. Specifically, a method for the C5-selective sulfonation of N-alkyl-8-aminoquinolines has been developed. dntb.gov.uarsc.orgmedsci.cn This reaction demonstrates the utility of ruthenium catalysts in directing functionalization to a specific remote position. researchgate.net

The process typically involves reacting an N-alkyl-8-aminoquinoline with an arylsulfonyl chloride in the presence of a ruthenium catalyst. rsc.org This methodology offers good yields and tolerates a variety of functional groups on both the quinoline substrate and the sulfonyl chloride. researchgate.net The 8-amino group is crucial for the reaction's success, acting as a directing group that facilitates the selective C-H activation at the C5 position. nih.gov

Table 3: Ruthenium-Catalyzed C5-Sulfonation of N-(tert-butyl)quinolin-8-amine

| Substrate (1a) | Arylsulfonyl Chloride (2) | Catalyst | Yield of 3 |

| N-(tert-butyl)quinolin-8-amine | 4-Methylbenzenesulfonyl chloride | [Ru(p-cymene)Cl₂]₂ | 85% |

| N-(tert-butyl)quinolin-8-amine | Benzenesulfonyl chloride | [Ru(p-cymene)Cl₂]₂ | 82% |

| N-(tert-butyl)quinolin-8-amine | 4-Methoxybenzenesulfonyl chloride | [Ru(p-cymene)Cl₂]₂ | 80% |

| N-(tert-butyl)quinolin-8-amine | 4-Chlorobenzenesulfonyl chloride | [Ru(p-cymene)Cl₂]₂ | 71% |

Data sourced from Liu et al. rsc.org

Cobalt-Catalyzed Nitration

Formylation Reactions and Regioselectivity

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. For this compound, formylation reactions like the Vilsmeier-Haack and Duff reactions can be used, though regioselectivity and reactivity are highly dependent on the reaction conditions and the electronic nature of the substrate. nih.govmdpi.com The electron-donating N,N-dimethylamino group at the C8 position activates the quinoline ring towards electrophilic aromatic substitution, primarily directing the incoming electrophile to the C5 and C7 positions. mdpi.com

Under Vilsmeier-Haack conditions, using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), double formylation of this compound can occur to a small extent, yielding 8-(dimethylamino)quinoline-5,7-dicarbaldehyde. nih.govresearchgate.net This indicates that the dimethylamino group sufficiently activates the ring for substitution at both the C5 and C7 positions. nih.gov

The Duff reaction is a formylation method for electron-rich aromatic compounds that uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically glycerol (B35011) and boric acid or acetic acid. mdpi.comwikipedia.org The reaction proceeds via an electrophilic iminium ion intermediate generated from hexamine. wikipedia.org

A critical factor influencing the outcome of the Duff reaction on amine derivatives is the acidic environment. nih.govmdpi.com In the case of this compound, the basic nitrogen atom of the dimethylamino group becomes protonated in the acidic medium. mdpi.com This in-situ formation of a dimethylaminium group (-N⁺H(CH₃)₂) dramatically changes its electronic effect from strongly activating to deactivating. mdpi.com The protonated group withdraws electron density from the aromatic ring, deactivating it towards further electrophilic attack by the iminium ion intermediate. Consequently, this compound does not undergo the Duff reaction, and the starting material is typically recovered. mdpi.com This contrasts with hydroxyquinolines, where the hydroxyl group remains an activating substituent under the reaction conditions, allowing formylation to proceed. mdpi.com

Coordination Chemistry and Ligand Design Principles

N,N-dimethylquinolin-8-amine as a Directing Group in Metal-Mediated Transformations

This compound is a prominent bidentate directing group, particularly in palladium-catalyzed C-H bond activation and functionalization. researchgate.net The efficacy of this directing group lies in the coordinated action of the quinoline (B57606) nitrogen and the dimethylamino group nitrogen, which together form a stable five-membered chelate ring with a metal center, such as palladium. nih.govscienceopen.com This chelation brings the catalytic metal center into close proximity to specific C-H bonds, facilitating their cleavage and subsequent functionalization. nih.gov

This strategy has been successfully applied in the arylation of C(sp³)–H bonds. nih.gov For example, using 8-aminoquinoline (B160924) amide auxiliaries, which are structurally related to this compound, allows for the arylation of methylene (B1212753) C(sp³)–H bonds. nih.gov The formation of a palladacycle intermediate is a key step in these transformations. nih.gov The robustness of the 8-aminoquinoline framework as a directing group enables a variety of C-H functionalization reactions, including those at unactivated positions, which would otherwise be challenging to achieve selectively. researchgate.net

Chelating Properties and Metal Ion Selectivity

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Pd(II), Cu(I), Ru)

This compound and its parent compound, 8-aminoquinoline, are effective chelating agents that form stable complexes with a variety of transition metal ions. nasa.gov The ligand typically coordinates in a bidentate fashion through the quinoline ring nitrogen and the amino nitrogen.

Documented complex formation includes:

Copper(II) and Zinc(II): 8-aminoquinoline readily forms complexes with both Cu(II) and Zn(II). nasa.govresearchgate.netnih.gov Derivatives with a dimethylamino group are also noted for their chelation abilities. researchgate.net

Palladium(II): This ligand is widely used to direct palladium-catalyzed reactions, which proceeds through the formation of stable palladium(II) complexes. nih.govscienceopen.com

Iron(II), Cobalt(II), and Nickel(II): The parent 8-aminoquinoline ligand has been shown to form stable complexes with Fe(II), Co(II), and Ni(II), often resulting in octahedral geometries. nasa.gov

Ruthenium(II): The 8-amino group and quinoline nitrogen can act as bidentate ligands to form stable complexes with Ru(II).

The formation of these complexes is central to the ligand's application in both catalysis and materials science.

Stability Constants and Coordination Modes of Metal Complexes

The primary coordination mode for this compound involves the two nitrogen atoms binding to the metal center to form a five-membered chelate ring. scienceopen.com This N,N-bidentate coordination is a recurring motif in its chemistry. acs.org The geometry of the resulting complex depends on the metal ion and other coordinating ligands but is often square planar for d⁸ metals like Pd(II) or can be octahedral when other ligands are present. uci.edu

| Metal Ion | Ligand | Log K₁ | Log K₂ | Reference |

| Copper(II) | 8-aminoquinoline | 4.9 | 4.2 | nasa.gov |

This table presents the stepwise stability constants for the Cu(II) complexes of the parent ligand, 8-aminoquinoline.

Comparison with Analogous Quinoline Ligands (e.g., 8-hydroxyquinoline)

This compound can be compared with the classic chelating agent 8-hydroxyquinoline (B1678124) (oxine). researchgate.netnih.gov The fundamental difference lies in their donor atoms: this compound is an N,N-donor ligand, whereas 8-hydroxyquinoline, upon deprotonation of the hydroxyl group, acts as an N,O-donor ligand. nih.govnih.gov

This difference in the coordination sphere significantly influences the properties of the resulting metal complexes. For instance, bis(8-aminoquinoline) derivatives have shown high selectivity for Cu(II) over Zn(II), a selectivity that was not observed for an analogous bis(8-hydroxyquinoline) ligand. researchgate.net The electronic properties conferred by the N,N versus N,O donor set can alter the redox potential of the metal center and the stability of the complex. nih.gov Furthermore, the substitution of the amino protons with methyl groups in this compound reduces its hydrogen-bonding capacity compared to the parent 8-aminoquinoline or the hydroxyl group in 8-hydroxyquinoline.

Organometallic Applications of this compound Derivatives

Ligand Role in Electron-Rich Metal Centers

In the context of organometallic chemistry, ligands like this compound play a crucial role in stabilizing metal centers and influencing their reactivity. The nitrogen atoms of the ligand are σ-donors, providing electron density to the metal. This is particularly important for stabilizing electron-rich metal centers, where the metal is in a low oxidation state. By donating electron density, the ligand can make reactions like oxidative addition more favorable.

Furthermore, the quinoline moiety itself has electronic properties that can be tuned. The introduction of electron-donating groups, such as the dimethylamino group, increases the electron density on the ligand framework, which in turn can be relayed to the metal center. This increased electron density on the metal can facilitate catalytic processes. For example, in some catalytic cycles, a more electron-rich metal center is more reactive in key steps. The steric bulk of the quinoline ligand can also provide a protective environment around the metal, influencing selectivity by controlling the approach of substrates. libretexts.org

Activation of Ligands via Metal Coordination

The coordination of this compound to a metal center is a critical step for activating the ligand or other substrates in the coordination sphere for subsequent chemical transformations. This is particularly evident in transition-metal-catalyzed C-H functionalization reactions, where the 8-aminoquinoline moiety serves as a highly effective directing group. researchgate.netnih.govmagtech.com.cn

A notable example is the cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines. researchgate.net In these reactions, the substrate, bearing the 8-aminoquinoline directing group, coordinates to the cobalt catalyst. This coordination brings the metal center into proximity with specific C-H bonds on the quinoline ring, facilitating their activation and subsequent functionalization, such as nitration. researchgate.net While many studies use amide derivatives of 8-aminoquinoline, the underlying principle of ligand-directed activation is the same. The this compound ligand itself has been shown to improve the yield in cobalt-catalyzed cross-coupling reactions, where it is believed to form an active complex with the cobalt center, thereby activating it for the catalytic cycle.

The activation is not limited to the ligand itself. In many catalytic processes, the this compound ligand acts as an ancillary or spectator ligand. Its role is to stabilize the metal center and modulate its electronic and steric properties to enable the activation of other molecules, such as substrates in cross-coupling or polymerization reactions. acs.org

Synthesis of Novel Organometallic Complexes

The ability of this compound to act as a versatile ligand has led to the synthesis of a variety of novel organometallic complexes with transition metals. These complexes are often synthesized for applications in homogeneous catalysis. ekb.eg

The synthesis typically involves the reaction of a metal precursor, such as a metal halide or acetate, with the this compound ligand. doi.orgrsc.orgmdpi.com For example, a Cu(I)-catalyzed three-component reaction using N,N-dimethylformamide (DMF), a bromo-heteroaryl ketone, and a terminal alkyne can produce this compound derivatives through a benzannulation process. nih.gov

The following table summarizes representative research on organometallic complexes involving this compound and related 8-aminoquinoline derivatives, highlighting the diversity of metals and applications.

| Metal | Ligand/Derivative | Synthetic Approach | Resulting Complex/Application |

| Cobalt (Co) | This compound | Used as a ligand additive in cross-coupling reactions. | Improved yields in the synthesis of N-heterocyclic compounds from organozinc reagents, suggesting the in-situ formation of an active cobalt-ligand complex. |

| Palladium (Pd) | 8-Aminoquinoline (general) | Reaction of Pd(II) salts with 8-aminoquinoline derivatives. nih.gov | Formation of square planar Pd(II) complexes, investigated for cytotoxicity and DNA-binding. nih.gov |

| Iridium (Ir) | 8-Amino-2,4-dimethylquinoline | Reaction of iridium precursors with the ligand. researchgate.net | Synthesis of various iridium(I) and iridium(III) complexes, including those coordinated as N-heterocyclic carbenes, with applications in catalysis and photophysics. researchgate.netmdpi.comchemrxiv.orgrsc.orgnih.gov |

| Rhodium (Rh) | 8-Amino-2,4-dimethylquinoline | Reaction of rhodium pivalate (B1233124) with the ligand. researchgate.net | Formation of a dinuclear double-bridged Rh(II) complex. researchgate.net General synthesis of Rh(I) and Rh(III) complexes for catalysis. rsc.orgrsc.orgscirp.orgmdpi.com |

| Hafnium (Hf) | N-aryl-2,4-dimethylquinolin-8-amine | Reaction of hafnium alkyls with the amidoquinoline ligand. acs.org | Synthesis of trigonal-bipyramidal hafnium complexes active as highly efficient catalysts for ethylene/1-octene copolymerization. acs.orgresearchgate.net |

These examples underscore the importance of this compound and its analogs in the targeted synthesis of organometallic structures with tailored properties for catalysis and materials science. rsc.org

Catalytic Applications of N,n Dimethylquinolin 8 Amine Based Systems

Heterogeneous and Homogeneous Catalysis

Catalysis can be broadly categorized into two main types: heterogeneous and homogeneous catalysis. savemyexams.com This distinction is based on the physical phase of the catalyst relative to the reactants. savemyexams.com

Homogeneous catalysis refers to reactions where the catalyst is in the same phase as the reactants, typically in a liquid solution. savemyexams.com N,N-dimethylquinolin-8-amine primarily functions as a ligand in homogeneous catalytic systems. In these systems, it coordinates with a metal center to form a soluble complex that actively participates in the catalytic cycle. The ability to tune the electronic and steric properties of the ligand is a key advantage, allowing for the optimization of reactivity and selectivity.

Heterogeneous catalysis , on the other hand, involves a catalyst that exists in a different phase from the reactants. savemyexams.com Often, the catalyst is a solid, and the reaction occurs on its surface. savemyexams.com While this compound itself is typically used in homogeneous systems, the principles of heterogeneous catalysis are relevant in the broader context of catalyst design. For instance, molecular catalysts, including those with amine-based ligands, can be immobilized on solid supports to combine the benefits of high selectivity from homogeneous catalysis with the ease of separation and catalyst recycling characteristic of heterogeneous systems. nih.gov

The primary focus of this compound's application remains in the realm of homogeneous catalysis, where its role as a ligand is paramount.

Applications in C-H Activation and Functionalization

The 8-aminoquinoline (B160924) moiety is a well-established directing group in transition metal-catalyzed C-H activation and functionalization. This strategy allows for the selective reaction at a specific C-H bond, which is typically unreactive. This compound and its derivatives have been instrumental in advancing this field.

Research has demonstrated the use of this compound in cobalt-catalyzed remote C-H functionalization. researchgate.net Specifically, it has been involved in the unexpected remote nitration of the 8-aminoquinolinamide scaffold. researchgate.net The versatility of the 8-aminoquinoline directing group has been showcased in palladium-catalyzed enantioselective C-H functionalization, where it acts as a strongly coordinating bidentate auxiliary. snnu.edu.cn While not always this compound itself, the foundational structure is key to the success of these reactions.

Furthermore, mechanistic studies on 8-aminoquinoline directed nickel-catalyzed C(sp³)–H functionalization highlight the importance of the ligand in the catalytic cycle. chemrxiv.org The coordination of the 8-aminoquinoline derivative to the nickel center is a crucial step, and the nature of the ligand can influence the efficiency of the C-H activation process. chemrxiv.org The development of new ligands, such as acetyl-protected amino quinoline (B57606) (APAQ), for enantioselective methylene (B1212753) C–H activation further underscores the significance of the quinoline-amine framework in designing sophisticated catalytic systems. nih.gov

Table 1: Examples of C-H Functionalization using 8-Aminoquinoline-Based Systems

| Catalyst System | Substrate Type | Functionalization | Key Feature |

|---|---|---|---|

| Cobalt/N,N-dimethylquinolin-8-amine | 8-aminoquinolinamide | Remote Nitration | First observation of this reactivity with Cobalt. researchgate.net |

| Palladium/Chiral Ligands | Benzylic methylene C-H bonds | Enantioselective Arylation | 8-aminoquinoline as a bidentate directing group. snnu.edu.cn |

| Nickel/8-aminoquinoline derivative | C(sp³)–H bonds | Arylation | Mechanistic studies reveal the role of ligand coordination. chemrxiv.org |

| Palladium/APAQ Ligand | Methylene C-H bonds | Enantioselective Functionalization | Engineered ligand for high enantioselectivity. nih.gov |

Role in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound has proven to be an effective ligand in certain cross-coupling reactions.

In cobalt-catalyzed cross-coupling reactions between (hetero)aryl chlorides and Grignard reagents, the use of this compound as a ligand has been shown to improve reaction outcomes compared to other ligands like isoquinoline. This highlights the specific electronic and steric contributions of the this compound ligand in stabilizing the catalytic species and promoting the desired bond formation.

The broader class of 8-aminoquinolines also plays a significant role in palladium-catalyzed C-N cross-coupling reactions, which are crucial for the synthesis of arylamines. acs.org These compounds are present in a wide array of pharmaceuticals, natural products, and organic materials. acs.org While direct examples of this compound in large-scale applications may be specific, its structural motif is central to the design of ligands for these transformations. The development of robust and versatile ligands is key to overcoming challenges in C-N coupling, such as the coupling of less nucleophilic amines or the prevention of side reactions. acs.orgsigmaaldrich.com

Recent advancements have also explored nickel-catalyzed Suzuki-Miyaura coupling of N,N-dimethyl aryl amines, where the dimethylamino group itself is the target for C-N bond activation and subsequent C-C bond formation. dicp.ac.cn This novel approach expands the synthetic utility of readily available N,N-dimethyl aryl amines.

Catalysis in Annulation and Cyclization Processes

Annulation and cyclization reactions are powerful methods for the construction of cyclic and heterocyclic compounds. Systems based on this compound have been utilized in such processes.

A notable example is the copper(I)-catalyzed benzannulation leading to the synthesis of functionalized N,N-dimethylnaphthalen-1-amines or this compound itself. mdpi.com This reaction proceeds under basic conditions in water, involving the reaction of bromo-(hetero)aryl ketones and terminal alkynes with N,N-dimethylformamide (DMF). mdpi.com

Furthermore, the synthesis of quinolin-8-amines can be achieved through intramolecular cyclization of N-propargyl aniline (B41778) derivatives. rsc.orgrsc.orgresearchgate.net These reactions can be catalyzed by main group metal Lewis acids like tin(II) chloride or indium(III) chloride. rsc.orgrsc.orgresearchgate.net The regioselectivity of these cyclizations, leading to either quinoxalines or quinolin-8-amines, is dependent on the substituents on the alkyne moiety. rsc.orgrsc.orgresearchgate.net These methods provide a direct route to the quinolin-8-amine scaffold, which is a valuable component in the design of ligands and directing groups for other catalytic applications.

Table 2: Annulation and Cyclization Reactions Involving Quinoline-8-amine Systems

| Reaction Type | Catalyst | Reactants | Product |

|---|---|---|---|

| Benzannulation | Copper(I) | Bromo-(hetero)aryl ketones, terminal alkynes, DMF | N,N-dimethylnaphthalen-1-amines or this compound mdpi.com |

| Intramolecular Cyclization | Tin(II) chloride or Indium(III) chloride | N-propargyl aniline derivatives | Quinolin-8-amines rsc.orgrsc.orgresearchgate.net |

| Redox-Neutral [3+3] Annulation | Rhodium(III) | N-nitrosoanilines, cyclopropenones | Quinolin-4(1H)-ones nih.gov |

Exploration of Other Catalytic Transformations

The utility of this compound and its structural analogs extends beyond the aforementioned areas. The 8-aminoquinoline framework is a versatile platform for the development of ligands for a variety of other catalytic transformations. For instance, iron(II) complexes of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) have shown catalytic activity in polymerization reactions, suggesting that related compounds could serve as ligands in asymmetric catalysis.

The coordination chemistry of 8-aminoquinolines with various transition metals, such as copper(II) and zinc(II), opens up possibilities for their use in a broader range of catalytic applications, including those relevant to biological systems and materials science. researchgate.net The bidentate nature of the 8-amino and quinoline nitrogen atoms allows for the formation of stable metal complexes, which are often the active species in catalytic cycles. The continuous exploration of new metal-ligand combinations involving the this compound scaffold is an active area of research, promising the discovery of novel catalytic activities and synthetic methodologies.

Mechanistic Investigations and Elucidation of Reaction Pathways

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for dissecting the complex reaction mechanisms of N,N-dimethylquinolin-8-amine. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and electrostatic potential mapping offer a molecular-level understanding of its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate prediction of molecular geometries and the energetics of reaction pathways. arxiv.orgarxiv.org By optimizing the geometry of reactants, transition states, and products, DFT calculations can map out the potential energy surface of a reaction. diva-portal.org This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility. For instance, DFT methods can be employed to obtain reliable conformational energy profiles, which are crucial for understanding the stability of different molecular arrangements. mdpi.com While highly accurate, traditional DFT calculations can be time-consuming, leading to the development of faster, sequential protocols that combine semi-empirical geometry optimization with high-level DFT single-point energy calculations. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Differences

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals dictate the course of a reaction. sapub.org FMO analysis can explain the reactivity and regioselectivity observed in reactions involving this compound. The theory posits that the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining reaction rates. pku.edu.cn This approach has been successfully applied to understand a wide range of chemical reactions, from cycloadditions to sigmatropic and electrocyclic reactions. wikipedia.org

Electrostatic Potential Mapping for Charge Distribution and Reactivity

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. wuxiapptec.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas prone to nucleophilic attack. wuxiapptec.comresearchgate.net For this compound, ESP maps can elucidate how the dimethylamino group influences the electron density of the quinoline (B57606) ring, thereby directing the regioselectivity of electrophilic substitution reactions. vulcanchem.com The ESP can be a powerful tool for predicting the most likely sites of reaction and understanding intermolecular interactions. rsc.orgscispace.com

Experimental Insights into Reaction Mechanisms

Experimental studies provide tangible evidence to support or refine the mechanistic hypotheses derived from computational models. For this compound, investigations into radical-mediated pathways and the effects of substrate structure on reaction outcomes have been particularly informative.

Radical Pathways and Single Electron Transfer Processes

Many reactions involving this compound and its derivatives proceed through radical intermediates, often initiated by a single electron transfer (SET) event. beilstein-journals.org In photoredox catalysis, for example, a photoexcited catalyst can oxidize the amine to form an amine radical cation. beilstein-journals.org This highly reactive intermediate can then undergo various transformations, such as deprotonation to form an α-amino radical or C-C bond cleavage. beilstein-journals.org The introduction of a triorganosilyl group at the α-position to the nitrogen atom can lower the ionization potential, facilitating the SET process. researchgate.net Control experiments using radical scavengers can confirm the presence of radical pathways in a reaction mechanism. beilstein-journals.org The formation of iminium ions from amine radical cations is another common pathway, which can be influenced by the choice of oxidant. beilstein-journals.org

Influence of Substrate Substitution on Regioselectivity

The substitution pattern on the quinoline ring of this compound and its reaction partners has a profound impact on the regioselectivity of chemical transformations. The directing effect of the dimethylamino group, for instance, enhances the electron density at the C5 position, making it the preferred site for electrophilic substitution, such as sulfonation. vulcanchem.com In the synthesis of quinoline derivatives, the nature of the substituents on the starting materials can determine the final product. For example, in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline (B41778) derivatives, the substituent on the alkyne determines the regioselectivity of the cyclization reaction. rsc.orgresearchgate.net Similarly, in palladium-catalyzed cross-coupling reactions, the electronic and steric properties of the boronic acid coupling partner can influence the efficiency and regioselectivity of the arylation. nih.gov

Intermediate Characterization and Reaction Pathway Validation

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of complex molecules like this compound. A critical aspect of these investigations involves the characterization of transient intermediates and the validation of proposed reaction pathways through a combination of spectroscopic, kinetic, and computational methods.

Intermediate Characterization

The direct isolation of reaction intermediates is often challenging due to their inherent instability. However, modern analytical techniques allow for their detection and characterization in situ. In the synthesis of quinolin-8-amines from mono-propargylated aromatic ortho-diamines catalyzed by indium(III) chloride, researchers have successfully detected key intermediates. rsc.orgrsc.org Although attempts to isolate these species by column chromatography were unsuccessful due to their rapid conversion to the final product, their structures were elucidated using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org These analyses suggested the formation of dihydroquinoline species as crucial intermediates preceding the final aromatization step. rsc.org

Another study focusing on a copper-catalyzed benzannulation to produce this compound identified a key intermediate derived from N,N-dimethylformamide (DMF). mdpi.com Through a series of control experiments, the species R¹COCH₂NMe₂ was confirmed as an intermediate, arising from pathways involving carbamoyl (B1232498) and aminyl radicals. mdpi.com

| Intermediate Type | Precursor(s) | Method of Characterization | Reaction Context | Reference |

| Dihydroquinoline species | Mono-propargylated aromatic ortho-diamines | HRMS, NMR Spectroscopy | InCl₃-catalyzed cyclization | rsc.org |

| R¹COCH₂NMe₂ | N,N-Dimethylformamide (DMF) | Control Experiments | Cu(I)-catalyzed benzannulation | mdpi.com |

Table 1: Summary of Characterized Intermediates in Quinolin-8-amine Synthesis Pathways

Reaction Pathway Validation

Validation of a proposed reaction pathway confirms the sequence of elementary steps from reactants to products. This is often achieved by designing experiments that can distinguish between alternative mechanisms.

Spectroscopic and Radical Trapping Studies: In reactions where radical species are proposed, techniques like Electron Paramagnetic Resonance (EPR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable. For instance, in a base-promoted reaction involving N,N-dimethylformamide, EPR and ESI-MS studies supported a radical pathway proceeding through a single electron transfer to form a radical anion intermediate. mdpi.com

Substituent Effects and Regioselectivity: The reaction pathway can be highly dependent on the substitution pattern of the starting materials. In the main group metal-catalyzed synthesis of six-membered nitrogen heterocycles from ortho-diamino-N-propargylaniline compounds, the substitution on the alkyne moiety dictates the outcome. rsc.org This substituent-dependent regioselectivity provides strong evidence for two distinct mechanistic pathways. rsc.org

Hydroarylation Pathway: Internally substituted alkynes preferentially undergo a 6-endo-dig cyclization, a formal hydroarylation, to yield quinolin-8-amine structures. rsc.org This was demonstrated in the synthesis of 4-p-tolylquinolin-8-amine from an ortho-diamino-scaffold with a substituted triple bond, which proceeded in 89% yield. rsc.org

Hydroamination Pathway: Terminal alkynes, in contrast, follow a 6-exo-dig cyclization, an intramolecular hydroamination, to produce pyrazino compounds like quinoxalines. rsc.orgrsc.org

This mechanistic dichotomy, governed by the electronic and steric nature of the alkyne substituent, serves as a powerful validation of the proposed reaction pathways. rsc.org

| Alkyne Substituent | Cyclization Mode | Predominant Pathway | Product Class | Reference |

| Internal (e.g., p-tolyl) | 6-endo-dig | Hydroarylation | Quinolin-8-amine | rsc.org |

| Terminal (H) | 6-exo-dig | Hydroamination | Quinoxaline (B1680401) | rsc.org |

Table 2: Pathway Selectivity in Main Group Metal-Catalyzed Cyclizations

Computational Modeling: Theoretical calculations, such as mapping electrostatic potentials, can validate pathways by predicting sites of reactivity. For electrophilic aromatic substitution reactions on the quinoline scaffold, the electron-donating dimethylamino group at the 8-position increases electron density at the C5 and C7 positions, making them favorable sites for substitution, which aligns with experimental observations. mdpi.comresearchgate.net

Through the combined application of these characterization and validation techniques, a detailed understanding of the reaction pathways leading to this compound and related structures can be achieved, enabling further refinement of synthetic methodologies.

Advanced Spectroscopic and Electrochemical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) for Conformational and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the molecular structure and dynamics of chemical compounds. In the context of N,N-dimethylquinolin-8-amine and related amide structures, NMR is particularly useful for analyzing conformational isomers, known as rotamers, which arise from the restricted rotation around the C–N bond. astr.ronanalysis.com This restricted rotation is due to the partial double-bond character of the C-N bond, a result of electron delocalization from the nitrogen lone pair to the carbonyl or aromatic system. nanalysis.com The energy barrier for this rotation can be overcome at higher temperatures, leading to the coalescence of signals from the distinct N-methyl groups in the ¹H NMR spectrum. nanalysis.com By analyzing coupling constants and chemical shifts, often in conjunction with computational methods like Density Functional Theory (DFT), researchers can determine the preferred conformations and the populations of different conformers in solution. researchgate.net

The chemical shifts observed in the ¹H-NMR spectrum of a molecule are highly sensitive to its electronic environment. libretexts.org Factors such as hydrogen bonding and the electronic nature of substituents can cause significant shifts in proton resonances. mdpi.comucl.ac.uk

Hydrogen Bonding: The chemical shift of protons involved in hydrogen bonds, such as amide N-H protons, is particularly informative. walisongo.ac.id When a proton participates in a hydrogen bond, the surrounding electron density is reduced, causing its resonance to shift to a lower field (higher ppm value). walisongo.ac.id The extent of this deshielding can be correlated with the strength of the hydrogen bond. mdpi.com While this compound lacks an N-H proton for direct observation of intramolecular hydrogen bonding, intermolecular interactions with protic solvents or other molecules can be studied by observing shifts in the aromatic protons of the quinoline (B57606) ring. researchgate.net The use of different solvents, such as chloroform (B151607) and DMSO, can help determine the extent of hydrogen bonding. rsc.org

Electronic Effects: The electron-donating dimethylamino group (-N(CH₃)₂) at the C8 position significantly influences the electronic distribution within the quinoline ring. This donation of electron density, primarily through the mesomeric effect, increases the shielding of the ortho and para protons relative to the substituent. ucl.ac.uk This results in an upfield shift (lower ppm) for these protons compared to those in unsubstituted quinoline. ucl.ac.uk Conversely, the electronegativity of the nitrogen atom also exerts an inductive withdrawing effect, which can cause deshielding and a downfield shift. libretexts.orgucl.ac.uk The final observed chemical shift is a balance of these competing effects.

Table 1: Representative ¹H-NMR Chemical Shifts and Influencing Factors Note: Specific shift values for this compound can vary based on solvent and experimental conditions. The table illustrates general principles.

| Proton Type | Typical Chemical Shift Range (ppm) | Primary Influencing Factor | Expected Shift Direction |

|---|---|---|---|

| Aromatic (Quinoline Ring) | 7.0 - 8.5 | Electronic effects of -N(CH₃)₂ and ring current | Upfield/Downfield |

| N-Methyl (-N(CH₃)₂) | 2.5 - 3.5 | Local electronic environment, potential restricted rotation | Singlet (or two singlets if rotation is restricted) |

Infrared (FTIR) Spectroscopy for Bonding and Vibrational Analysis

Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and analyzing the vibrational modes within a molecule. unitechlink.com Each bond vibrates at a characteristic frequency, and absorption of infrared radiation at these frequencies provides a molecular fingerprint. unitechlink.com For this compound, a tertiary aromatic amine, the FTIR spectrum is characterized by several key vibrational modes.

Since it is a tertiary amine, its spectrum is notable for the absence of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. analyzetest.com The key absorptions are associated with the quinoline ring and the dimethylamino group.

Key vibrational regions include:

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. sphinxsai.com

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are found in the 1400-1650 cm⁻¹ region. sphinxsai.com

C-N Stretching: The stretching vibration of the C-N bond connecting the dimethylamino group to the aromatic ring typically appears as a strong band in the 1250-1335 cm⁻¹ range for aromatic amines. analyzetest.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and are observed at lower wavenumbers. sphinxsai.com

Table 2: Characteristic FTIR Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the quinoline ring. sphinxsai.com |

| Aliphatic C-H Stretch | 2800 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. sphinxsai.com |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Ring stretching vibrations within the quinoline core. sphinxsai.com |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Stretching of the bond between the ring carbon and the amino nitrogen. analyzetest.com |

Electronic Absorption and Emission Spectroscopy for Metal-Ligand Interactions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, is crucial for investigating the electronic transitions within a molecule and how they are perturbed by external factors, such as coordination to metal ions. This compound and its derivatives are known to act as ligands, forming complexes with various metals.

The absorption spectrum of this compound in solution typically shows maxima corresponding to π → π* transitions within the quinoline aromatic system. edubirdie.com Upon coordination to a metal ion, the energy levels of the ligand's molecular orbitals are altered, often leading to a shift in the absorption maxima (λ_max). researchgate.net A shift to longer wavelengths is a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift. These shifts provide insight into the nature and strength of the metal-ligand interaction. For instance, coordination to a metal can induce a hypsochromic shift in the absorbance maxima compared to the free ligand. researchgate.net

The emission properties are also highly sensitive to the molecular environment. Many quinoline derivatives are fluorescent, and their emission spectra can be affected by solvent polarity, pH, and metal binding. nih.gov The formation of a metal complex can either enhance or quench the fluorescence of the ligand. Quenching can occur if the metal facilitates non-radiative decay pathways, while enhancement can result from increased structural rigidity upon complexation, which reduces vibrational energy loss. researchgate.net

Table 3: Representative Photophysical Data for Quinoline-Based Ligands and Complexes Note: Data is illustrative of trends observed in this compound derivatives.

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Reference |

|---|---|---|---|---|

| 8-DMAQ acetate | Acetonitrile/TRIS buffer | 347 | N/A | rsc.org |

| 6-(8-DMAQ-OAc)₂ (1c) | Acetonitrile/TRIS buffer | 341 | N/A | rsc.org |

| Monoaryl DMAQ (R₁=N(CH₃)₂) | DMSO | N/A | 482 | nih.gov |

Electrochemical Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox properties of a molecule—its ability to be oxidized (lose electrons) or reduced (gain electrons). These studies are essential for understanding the electronic structure of this compound and for applications in areas like photoredox catalysis. du.edu

The electrochemical behavior of this compound is dominated by the oxidation of the electron-rich dimethylamino group. mdpi.com Cyclic voltammetry experiments measure the potential at which these redox events occur. anu.edu.au The oxidation potential provides a quantitative measure of the ease with which the compound can donate an electron.

Table 4: Representative Oxidation Potentials for Dimethylamino-Substituted Aromatics Note: Potentials are typically reported versus a reference electrode like SCE and can vary with solvent and electrolyte.

| Compound | Oxidation Potential (V vs. SCE) | Method | Key Structural Feature |

|---|---|---|---|

| 6-(dimethylamino)quinoline-5-carbaldehyde | E₁ = 1.276 V, E₂ = 1.662 V | Cyclic Voltammetry | -CHO group is electron-withdrawing. mdpi.com |

| Methylated 6-(dimethylamino)quinoline-5-carbaldehyde | E₁ = 1.385 V, E₂ = 1.765 V | Cyclic Voltammetry | Additional methyl group facilitates oxidation. mdpi.com |

Future Research Directions and Potential Areas of Exploration

Development of Novel N,N-dimethylquinolin-8-amine-Based Catalysts

The structural framework of this compound is exceptionally well-suited for its use as a ligand in organometallic catalysis. The bidentate chelation potential involving the quinoline (B57606) nitrogen and the dimethylamino group can stabilize various metal centers, making it an attractive scaffold for catalyst design. While related amidoquinoline ligands have been successfully employed in olefin polymerization with Group 4 metals like Hafnium (Hf) and Zirconium (Zr) researchgate.net, the full catalytic potential of the this compound core remains largely untapped.

Future research should focus on several key areas:

Expansion of Metal Complexes: Systematic exploration of coordination chemistry with a broader range of transition metals—such as palladium, rhodium, ruthenium, iron, and copper—is a logical next step. These new complexes could unlock catalytic activity for a variety of important organic transformations, including cross-coupling reactions, asymmetric hydrogenation, and oxidation processes.

Ligand Modification for Tunability: The this compound structure offers numerous sites for modification. Introducing electron-donating or electron-withdrawing groups at various positions on the quinoline ring would allow for the fine-tuning of the electronic properties of the metal center. This could enhance catalyst activity, selectivity, and stability.

Chiral Catalyst Development: The synthesis of chiral derivatives for asymmetric catalysis is a particularly promising avenue. The introduction of chirality, either on the quinoline backbone or by modifying the N-alkyl groups, could lead to highly effective catalysts for producing enantiomerically pure compounds, which are of critical importance in the pharmaceutical industry.

Heterogenization for Sustainability: To improve the practical applicability and sustainability of these systems, future work could involve immobilizing this compound-based catalysts onto solid supports like polymers, silica, or graphene oxide. nih.gov This would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Table 1: Proposed this compound-Based Catalyst Systems This table is interactive. Users can sort and filter based on the proposed metal, catalyst type, and target reaction.

| Proposed Metal Center | Ligand Type | Potential Catalytic Application |

|---|---|---|

| Palladium (Pd) | Bidentate [N,N] | C-C and C-N Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) |

| Rhodium (Rh) / Ruthenium (Ru) | Chiral Bidentate [N,N] | Asymmetric Hydrogenation of Alkenes and Ketones |

| Hafnium (Hf) / Zirconium (Zr) | Sterically-Hindered Bidentate [N,N] | Olefin Polymerization and Copolymerization |

| Copper (Cu) | Bidentate [N,N] | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |

Integration into Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for efficient synthesis and the generation of chemical libraries. nih.govorganic-chemistry.orgnih.gov The this compound structure is a prime candidate for integration into MCR design, both as a product of novel MCRs and as a key building block in the synthesis of other complex molecules.

Future research in this area should include:

Use as a Nucleophilic Component: The tertiary amine of this compound, while generally less reactive than a primary or secondary amine, can participate in certain MCRs. More importantly, its precursor, 8-aminoquinoline (B160924), can be used in classic MCRs like the Ugi or Passerini reactions, with subsequent N,N-dimethylation providing a rapid route to complex derivatives.

Exploitation as a Directing Group: The 8-amino functionality is a known directing group in organic synthesis. researchgate.net This property could be exploited within an MCR sequence to control the regioselectivity of a C-H activation or functionalization step on the quinoline ring, enabling the construction of intricate molecular architectures that would be difficult to access otherwise.

Development of Novel MCRs: A significant opportunity lies in the design of new MCRs where this compound itself is assembled in situ. For example, a copper-catalyzed multi-component reaction involving bromo-heteroaryl ketones, terminal alkynes, and a dimethylamine (B145610) source has been shown to produce the this compound scaffold. mdpi.com Further exploration of this and similar one-pot strategies could yield a diverse library of substituted quinoline-8-amines.

Table 2: Hypothetical Multi-Component Reactions Involving the Quinolin-8-amine Scaffold This table is interactive. Users can sort and filter based on the reaction type and the potential product class.

| MCR Type | Component 1 | Component 2 | Component 3 | Potential Product Scaffold |

|---|---|---|---|---|

| Ugi-type | 8-Aminoquinoline | Aldehyde/Ketone | Isocyanide | α-Acylamino-carboxamide derivatives |

| Aza-Diels-Alder | N-Vinyl-quinolin-8-amine | Dienophile | - | Fused polycyclic nitrogen heterocycles |

| Benzannulation | 2-Haloaniline | Dialkyne | Dimethylamine | Substituted N,N-dimethylquinolin-8-amines |

Advanced Computational Modeling of Complex Reactions

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules and reactions. For a system like this compound, computational modeling can accelerate discovery and rationalize experimental observations. Previous studies have successfully used computational methods to explain the selectivity of reactions on the this compound core and to predict the activity of related catalysts. mdpi.commdpi.com

Future computational efforts should be directed toward:

Mechanistic Elucidation: Employing Density Functional Theory (DFT) to map the detailed reaction pathways for the synthesis of this compound derivatives and for the catalytic cycles of its metal complexes. ijrpr.com This can reveal transition state structures, activation barriers, and the roles of various intermediates, providing crucial insights for reaction optimization.

Rational Catalyst Design: Building predictive models that correlate the structural and electronic properties of this compound-based ligands with their catalytic performance. By computationally screening a virtual library of derivatives, researchers can identify the most promising candidates for synthesis, saving significant time and resources.

Simulation of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and catalyst complexes. This can help confirm experimental structures and understand the electronic transitions that govern photochemical properties.

Table 3: Application of Computational Methods to this compound Research This table is interactive. Users can sort and filter based on the computational method and research objective.

| Computational Method | Research Objective | Predicted/Calculated Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and catalyst cycles | Transition state energies, reaction profiles, bond energies |

| Time-Dependent DFT (TD-DFT) | Predict electronic spectra and photophysical properties | Excitation energies, oscillator strengths, UV-Vis spectra |

| Molecular Dynamics (MD) | Simulate catalyst behavior and conformational flexibility | Conformational ensembles, solvent effects, substrate binding |

Exploration of New Synthetic Pathways for Unprecedented Derivatives

While classic methods for quinoline synthesis exist , the development of novel, more efficient, and versatile synthetic routes is essential for accessing unprecedented derivatives of this compound. These new derivatives are the key to unlocking the full potential of this scaffold in catalysis and materials science.

Promising areas for future synthetic exploration include:

Direct C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds of the quinoline ring is a high-priority goal. Using the 8-dimethylamino group as an innate directing group could provide a powerful strategy for introducing substituents at the C7 position, a transformation that is often challenging to achieve through classical methods.

Photoredox and Electrocatalysis: Leveraging modern synthetic techniques like visible-light photoredox catalysis and electrosynthesis to forge new bonds under exceptionally mild conditions. researchgate.netbeilstein-journals.org These methods could enable the synthesis of derivatives with functional groups that are incompatible with harsher, traditional reaction conditions.

Flow Chemistry for Scalability: Implementing continuous flow processes for the synthesis of this compound and its derivatives. Flow chemistry offers enhanced safety, reproducibility, and scalability, making these valuable compounds more accessible for large-scale applications. chemrxiv.org

Novel Annulation Strategies: Devising new cyclization and annulation strategies to construct the quinoline core with novel substitution patterns. This could involve, for example, the use of N-propargyl aniline (B41778) derivatives in metal-catalyzed cyclizations to generate diverse quinolin-8-amines. researchgate.netrsc.org

Table 4: Comparison of Synthetic Strategies for Novel this compound Derivatives This table is interactive. Users can sort and filter based on the synthetic method and its key advantages.

| Synthetic Strategy | Key Advantage(s) | Potential for Novelty |

|---|---|---|

| Directed C-H Activation | High atom economy, regioselectivity | Access to previously difficult-to-make C7-substituted isomers |

| Photoredox Catalysis | Mild conditions, unique reactivity pathways | Introduction of complex and sensitive functional groups |

| Electrosynthesis | Avoids chemical oxidants/reductants, high control | Green and scalable production of redox-active derivatives |

Q & A

Q. What are the established synthetic routes for N,N-dimethylquinolin-8-amine, and how can reaction parameters be optimized for higher yields?

Answer: this compound is synthesized via alkylation of 8-aminoquinoline using methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃). Tin(II) or indium(III) chlorides catalyze cyclization of N-propargyl aniline derivatives to form quinolin-8-amines. Key parameters include:

Q. How is the molecular structure of this compound characterized experimentally?

Answer: Structural elucidation employs:

Q. What safety protocols are essential for handling this compound?

Answer: Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Protocols include:

- PPE: Nitrile gloves, lab coats, and goggles.

- Ventilation: Use fume hoods to avoid aerosol formation.

- Spill Management: Neutralize with 5% acetic acid; avoid water to prevent dispersion .

Advanced Research Questions

Q. How do computational methods explain the regioselectivity of electrophilic substitutions in this compound?

Answer: Density functional theory (DFT) calculates electrostatic potentials (ESPs) at C5 and C7 positions. For this compound (Q1i), C5 exhibits higher electron density (Δcharge = 0.12 e vs. C7), favoring monoformylation at C5 (e.g., InCl₃-catalyzed reactions yield >85% C5 products). This contrasts with 8-hydroxyquinoline derivatives, where ESP differences enable dual substitution .

Q. What mechanistic insights govern the catalytic cyclization of propargyl anilines to this compound?

Answer: Tin/indium chlorides activate alkyne moieties via π-coordination, facilitating 5-exo-dig cyclization. Kinetic studies show rate dependence on catalyst loading (optimal at 5 mol% InCl₃) and solvent polarity (ethanol > DCM). Isotopic labeling (e.g., D₂O quenching) confirms proton transfer during ring closure .

Q. How does this compound compare to other quinoline derivatives in coordinating metal ions?

Answer: The dimethylamino group enhances electron donation to metals (e.g., Fe²⁺, Cu²⁺), as shown by UV-Vis titration (λmax shifts ≈20 nm upon coordination). Stability constants (log K ≈ 4.5–5.0) are lower than 8-hydroxyquinoline due to steric hindrance, limiting use in catalysis but enabling selective sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.